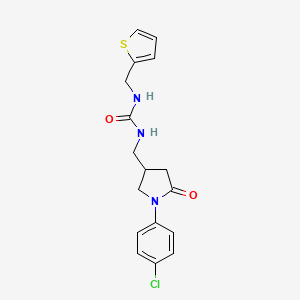

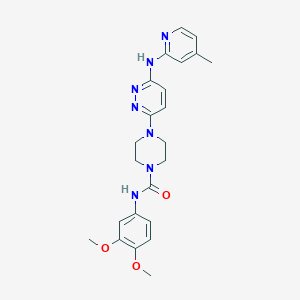

![molecular formula C13H12N4O3S B2782805 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034234-87-0](/img/structure/B2782805.png)

4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have been identified as strategic compounds for various applications due to their unique properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction, where a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group occurs, leading to the formation of the pyrazolo[1,5-a]pyrimidine structure . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure also includes a methoxy group (OCH3) and a benzenesulfonamide group .Chemical Reactions Analysis

The chemical reactions involving “4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” are typically characterized by the addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds containing the pyrazolo[1,5-a]pyrimidin-6-yl moiety have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. The synthesis of these compounds was performed under ultrasonic-assisted conditions, leading to good yields. Notably, some of the newly synthesized compounds demonstrated good to moderate anticancer activity , particularly against renal cancer cell lines .

Fluorophore Development for Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them suitable for use as fluorophores, with potential applications ranging from studying the dynamics of intracellular processes to chemosensors and the development of organic materials .

Antiviral Research

Pyrazolo[1,5-a]pyrimidin-6-yl derivatives have been explored for their potential antiviral properties . The synthesis of novel compounds with this core structure aims to evaluate their efficacy against various viral infections, contributing to the development of new antiviral drugs .

Anti-Microbial Evaluation

Research into the anti-microbial properties of pyrazolo[1,5-a]pyrimidin-6-yl compounds has led to the synthesis and evaluation of new derivatives. These studies are crucial for discovering new treatments against resistant microbial strains and could lead to the development of novel antibiotics .

Molecular Modeling Studies

The pyrazolo[1,5-a]pyrimidin-6-yl group is also a subject of molecular modeling studies to understand its interaction with biological targets. These studies help in the rational design of drugs by predicting the binding affinity and activity of synthesized compounds before they are physically tested .

Parkinson’s Disease Research

Compounds with the pyrazolo[1,5-a]pyrimidin-6-yl structure have been reported to encompass pharmacological potential as treatments for Parkinson’s disease . This application is based on the ability of these compounds to interact with biological pathways relevant to the disease .

Skin Cancer Treatment

Derivatives of pyrazolo[1,5-a]pyrimidin-6-yl have shown activity against skin cancer cell lines , such as G-361. This suggests a potential use for these compounds in the treatment of skin cancer, pending further research and clinical trials .

Central Nervous System (CNS) Cancer Research

The pyrazolo[1,5-a]pyrimidin-6-yl derivatives have been tested against CNS cancer cell lines (SF-268), indicating a possible role in the treatment of CNS cancers. The exploration of these compounds could lead to new therapeutic options for patients with CNS malignancies .

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines, including “4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide”, have attracted a great deal of attention in medicinal chemistry and material science due to their significant properties . Future research could focus on exploring their potential applications in various fields, including drug discovery and development .

Propiedades

IUPAC Name |

4-methoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-20-11-2-4-12(5-3-11)21(18,19)16-10-8-14-13-6-7-15-17(13)9-10/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNPOVWLICPDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

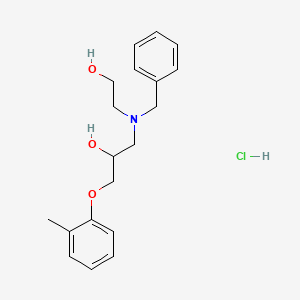

![methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2782727.png)

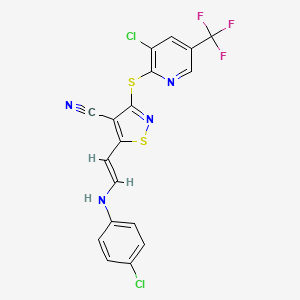

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2782732.png)

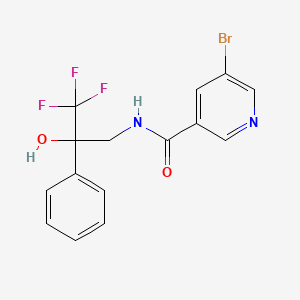

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2782733.png)

![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2782736.png)

![5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782737.png)

![5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2782741.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B2782745.png)